1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of azetidine, triazole, and sulfonyl groups, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting from a suitable amine and an electrophilic reagent, the azetidine ring can be formed under controlled conditions.
-
Introduction of the Sulfonyl Group: : The 2,6-difluorophenylsulfonyl group is introduced via sulfonylation reactions. This step often involves the reaction of the azetidine intermediate with a sulfonyl chloride derivative in the presence of a base to facilitate the formation of the sulfonyl group.
-
Formation of the Triazole Ring: : The triazole ring is typically formed through a click chemistry approach, such as the Huisgen cycloaddition reaction between an azide and an alkyne. This step is usually carried out under mild conditions, often using copper(I) catalysts to promote the cycloaddition.
-
Final Coupling: : The final step involves coupling the phenyl group to the triazole ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling, depending on the available functional groups on the intermediates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, pressure, solvents), and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. This is particularly useful for modifying the compound’s properties or preparing derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution Reagents: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired modification.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can yield a wide range of derivatives with different functional groups.
Scientific Research Applications
1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can form strong interactions with amino acid residues, while the triazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1-((2,6-difluorophenyl)sulfonyl)azetidin-3-yl)-4-phenyl-1H-1,2,3-triazole: shares similarities with other sulfonyl-containing azetidine and triazole compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of both the azetidine and triazole rings, along with the sulfonyl group, allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
1-[1-(2,6-difluorophenyl)sulfonylazetidin-3-yl]-4-phenyltriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O2S/c18-14-7-4-8-15(19)17(14)26(24,25)22-9-13(10-22)23-11-16(20-21-23)12-5-2-1-3-6-12/h1-8,11,13H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDBWJWBOIPUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=C(C=CC=C2F)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.